molecular formula C13H12ClNO2S B286259 (5E)-5-(3-chlorobenzylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-(3-chlorobenzylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B286259
M. Wt: 281.76 g/mol
InChI Key: CALJLYCXWGELCJ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(3-chlorobenzylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential pharmaceutical applications. It is also known as CBPT and belongs to the class of thiazolidinediones.

Mechanism of Action

The mechanism of action of CBPT is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. CBPT may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CBPT has been shown to have various biochemical and physiological effects. It can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. It can also modulate the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using CBPT in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms involved in cancer cell growth and survival. However, one limitation is that CBPT is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CBPT. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are thought to play a role in cancer recurrence and resistance. Additionally, the development of more water-soluble derivatives of CBPT could improve its potential as a therapeutic agent.
In conclusion, (5E)-5-(3-chlorobenzylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a promising chemical compound with potential pharmaceutical applications. Its potent anti-cancer activity makes it a valuable tool for studying the mechanisms involved in cancer cell growth and survival. Further research is needed to fully understand its mechanism of action and to develop more water-soluble derivatives for use in therapeutic applications.

Synthesis Methods

The synthesis of CBPT involves the reaction of 3-chlorobenzaldehyde, isobutyraldehyde, and thiosemicarbazide in the presence of an acid catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

CBPT has been investigated for its potential use as an anti-cancer agent. Studies have shown that CBPT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

(5E)-5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H12ClNO2S/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3/b11-7+

InChI Key

CALJLYCXWGELCJ-YRNVUSSQSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/SC1=O

SMILES

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O

Origin of Product

United States

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